molecular formula C11H5ClF3N3 B1487218 3-Chloro-6-(3-(trifluoromethyl)-3H-diazirin-3-yl)isoquinoline CAS No. 2231675-97-9

3-Chloro-6-(3-(trifluoromethyl)-3H-diazirin-3-yl)isoquinoline

Cat. No. B1487218
M. Wt: 271.62 g/mol
InChI Key: OKOYMRRWRIKIRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trifluoromethylpyridines (TFMP) and its derivatives are widely used in the agrochemical and pharmaceutical industries . They are primarily used to protect crops from pests . More than 20 new TFMP-containing agrochemicals have been introduced to the market . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .


Synthesis Analysis

The synthesis of TFMP derivatives is an important research topic due to their wide applications . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is in high demand as a chemical intermediate for the synthesis of several crop-protection products .


Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are complex and varied. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are influenced by the unique properties of the fluorine atom . Fluorine is a highly electronegative element, which makes these compounds an important subgroup of fluorinated compounds .

Future Directions

The development of fluorinated organic chemicals, including TFMP derivatives, is becoming an increasingly important research topic . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

3-chloro-6-[3-(trifluoromethyl)diazirin-3-yl]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF3N3/c12-9-4-7-3-8(2-1-6(7)5-16-9)10(17-18-10)11(13,14)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOYMRRWRIKIRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1C3(N=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-(3-(trifluoromethyl)-3H-diazirin-3-yl)isoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-6-(3-(trifluoromethyl)-3H-diazirin-3-yl)isoquinoline
Reactant of Route 2
3-Chloro-6-(3-(trifluoromethyl)-3H-diazirin-3-yl)isoquinoline
Reactant of Route 3
3-Chloro-6-(3-(trifluoromethyl)-3H-diazirin-3-yl)isoquinoline
Reactant of Route 4
3-Chloro-6-(3-(trifluoromethyl)-3H-diazirin-3-yl)isoquinoline
Reactant of Route 5
3-Chloro-6-(3-(trifluoromethyl)-3H-diazirin-3-yl)isoquinoline
Reactant of Route 6
3-Chloro-6-(3-(trifluoromethyl)-3H-diazirin-3-yl)isoquinoline

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